1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid 1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 39083-61-9
VCID: VC19643575
InChI: InChI=1S/C8H4O6S/c9-7(10)4-1-2-5-6(3-4)15(12,13)14-8(5)11/h1-3H,(H,9,10)
SMILES:
Molecular Formula: C8H4O6S
Molecular Weight: 228.18 g/mol

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid

CAS No.: 39083-61-9

Cat. No.: VC19643575

Molecular Formula: C8H4O6S

Molecular Weight: 228.18 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Trioxo-1,3-dihydro-2,1lambda~6~-benzoxathiole-6-carboxylic acid - 39083-61-9

Specification

CAS No. 39083-61-9
Molecular Formula C8H4O6S
Molecular Weight 228.18 g/mol
IUPAC Name 1,1,3-trioxo-2,1λ6-benzoxathiole-6-carboxylic acid
Standard InChI InChI=1S/C8H4O6S/c9-7(10)4-1-2-5-6(3-4)15(12,13)14-8(5)11/h1-3H,(H,9,10)
Standard InChI Key OYTOZBMUTBBIRH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)S(=O)(=O)OC2=O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound is formally named 3-oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide according to IUPAC guidelines . Alternative designations include:

  • 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid

  • 2,3-Dihydro-1,1,3-trioxo-1λ⁶,2-benzothiazole-6-carboxylic acid

Its CAS registry number (90779-46-7) and PubChem CID (353793) serve as universal identifiers .

Molecular Architecture

The structure consists of a benzo-fused isothiazole ring with three oxygen atoms at positions 1, 1, and 3, forming two sulfone groups (S=O) and a ketone (C=O). The carboxylic acid substituent at position 6 enhances its polarity and reactivity (Fig. 1) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₈H₅NO₅S
Molecular weight227.2 g/mol
InChIInChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
InChI keyDVKWMYALCCTNKN-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O

Synthesis and Manufacturing

Catalytic Oxidation of 2,5-Dimethyl-benzenesulfonamide

The primary synthetic route involves the oxidation of 2,5-dimethyl-benzenesulfonamide (Compound II) using sodium hypochlorite (NaClO) in the presence of dichloro(2,2'-bipyridine)nickel(II) [Ni(BiPy)Cl₂] as a catalyst .

Reaction Conditions:

  • Temperature: 25–40°C

  • Duration: 4.25 hours

  • Yield: 24.76% (target compound) and 73.63% (2-sulfamoyl-terephthalic acid byproduct)

Mechanistic Insights:
The nickel catalyst facilitates the oxidative cleavage of methyl groups, converting them into carboxylic acid functionalities. Concurrently, sulfonamide groups undergo oxidation to sulfone moieties. The reaction’s selectivity is moderate, necessitating chromatographic separation of the desired product from the terephthalic acid derivative .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s high melting point (284–285°C) reflects strong intermolecular interactions, likely due to hydrogen bonding between carboxylic acid groups and dipole-dipole forces from the sulfone units .

Table 2: Physicochemical Data

PropertyValueSource
Melting point284–285°C
AppearanceOff-white powder
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMSO)N/A

Spectroscopic Characteristics

While explicit spectral data (e.g., NMR, IR) are unavailable in the provided sources, the SMILES and InChI descriptors imply the following features:

  • IR: Strong absorptions for S=O (~1350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~2500–3000 cm⁻¹) stretches.

  • ¹H NMR: Aromatic protons near δ 7–8 ppm, carboxylic acid proton at δ ~12 ppm, and exchangeable NH proton at δ ~10 ppm.

Precautionary StatementGuidance
P261Avoid breathing dust/fume/gas
P305+P351+P338Rinse eyes cautiously for 15 minutes
P405Store locked away

Research Implications and Future Directions

Knowledge Gaps

  • Detailed pharmacokinetic and toxicological profiles are absent.

  • Solubility and stability under physiological conditions remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator